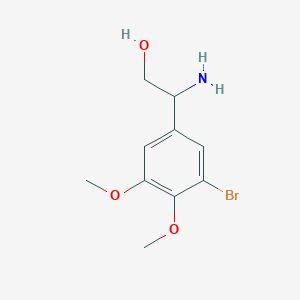
2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol is an organic compound that belongs to the class of substituted phenethylamines It features a bromine atom at the 3-position and two methoxy groups at the 4- and 5-positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol typically involves several steps starting from 3-bromo-4,5-dimethoxybenzaldehyde. One common synthetic route includes the following steps:
Grignard Reaction: The reaction of 3-bromo-4,5-dimethoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).
α-Bromination: The ketone undergoes α-bromination to introduce a bromine atom at the α-position.
Reaction with Hexamethylenetetramine: The α-brominated intermediate is reacted with hexamethylenetetramine to form the primary amine.
Acid Hydrolysis: The final step involves acid hydrolysis to yield this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Corresponding ketone or aldehyde.
Reduction: Corresponding alcohol or amine.
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mécanisme D'action
The mechanism of action of 2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B): A closely related compound with similar structural features but different functional groups.
2-Amino-1-(4-iodo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-I): An analog with an iodine atom instead of a bromine atom.
2-Amino-1-(2,5-dimethoxyphenyl)ethanol: A compound with similar methoxy groups but lacking the bromine atom
Uniqueness
2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H14BrNO3 |
|---|---|
Poids moléculaire |
276.13 g/mol |
Nom IUPAC |
2-amino-2-(3-bromo-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14BrNO3/c1-14-9-4-6(8(12)5-13)3-7(11)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3 |
Clé InChI |
FTUDQTVIKOOXLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)C(CO)N)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-ol hydrochloride](/img/structure/B13485618.png)
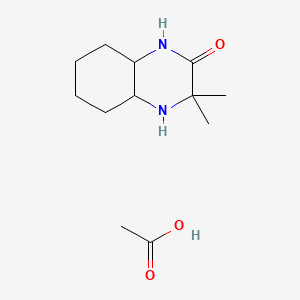

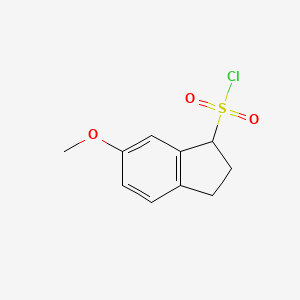
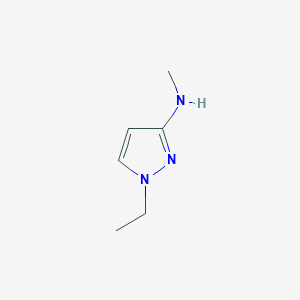
![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-one](/img/structure/B13485654.png)
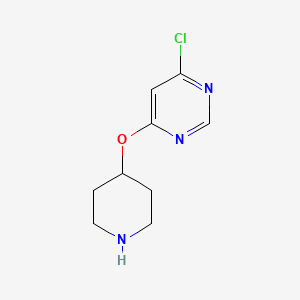
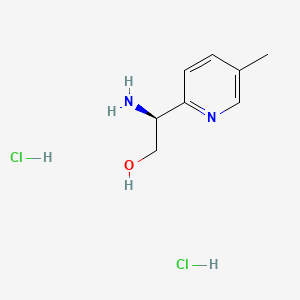
![tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13485665.png)
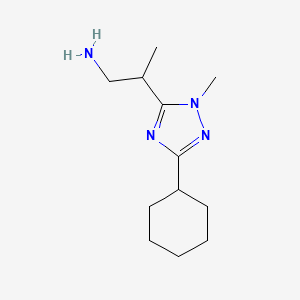
![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)


